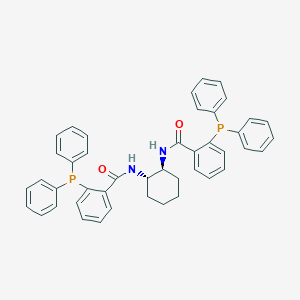
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,S*)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-[®-oxiranyl]propanoic acid is a chiral amino acid derivative with an oxirane (epoxide) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-[®-oxiranyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-serine.
Epoxidation: The hydroxyl group of (S)-serine is converted into an epoxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Amination: The resulting epoxide is then subjected to amination to introduce the amino group, forming (S)-2-Amino-2-[®-oxiranyl]propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-[®-oxiranyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation or reduction of the epoxide ring.
Substituted Amino Acids: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-[®-oxiranyl]propanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-[®-oxiranyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes. The epoxide ring can react with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Serine: A precursor in the synthesis of (S)-2-Amino-2-[®-oxiranyl]propanoic acid.
®-2-Amino-2-[(S)-oxiranyl]propanoic acid: An enantiomer with similar structural features but different stereochemistry.
Epoxy Amino Acids: A class of compounds with an epoxide ring and amino acid structure.
Uniqueness
(S)-2-Amino-2-[®-oxiranyl]propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and an epoxide ring. This combination of features makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
166318-68-9 |
|---|---|
Fórmula molecular |
C5H9NO3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-[(2R)-oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-5(6,4(7)8)3-2-9-3/h3H,2,6H2,1H3,(H,7,8)/t3-,5-/m0/s1 |
Clave InChI |
VAUNZEJFKMRTCC-UCORVYFPSA-N |
SMILES |
CC(C1CO1)(C(=O)O)N |
SMILES isomérico |
C[C@]([C@@H]1CO1)(C(=O)O)N |
SMILES canónico |
CC(C1CO1)(C(=O)O)N |
Sinónimos |
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,S*)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI)](/img/structure/B70408.png)
![N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B70410.png)




![1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI)](/img/structure/B70427.png)



![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)
![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)

